Ammonium Valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5972-85-0 |

|---|---|

Molecular Formula |

C5H10O2.H3N C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

azanium;pentanoate |

InChI |

InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |

InChI Key |

RXQNHIDQIJXKTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)[O-].[NH4+] |

Related CAS |

42739-38-8 5972-85-0 109-52-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Ammonium Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), also known as ammonium pentanoate, is the ammonium salt of valeric acid. With the chemical formula C₅H₁₃NO₂, it presents as a white, hygroscopic crystalline solid.[1][2][3] Historically, it has been used as a sedative, and it currently finds application as a flavoring agent in the food industry and as a reagent in chemical synthesis.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of ammonium valerate, along with experimental protocols and a visualization of its synthesis pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various applications, from chemical synthesis to formulation development.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₃NO₂ / CH₃(CH₂)₃COONH₄ | [1][2][3][4] |

| Molecular Weight | 119.16 g/mol | [2][4][5] |

| Appearance | White, very hygroscopic crystals. | [1][2][3] |

| Melting Point | 108 °C (226.4 °F) | [2][3][6] |

| Boiling Point | ~185.3 °C (365.5 °F) to 222.45 °C (432.41 °F) (estimates) | [6][7] |

| Solubility | Very readily soluble in water and alcohol; soluble in ether. | [2][3][6][8] |

| Density | ~1.08 g/cm³ (estimate) | [6] |

| Flash Point | 80.5 °C (176.9 °F) to 107.4 °C (225.3 °F) | [3][7] |

| pKa | Not directly available. As a salt of a weak acid (valeric acid, pKa ≈ 4.84) and a weak base (ammonia, pKa ≈ 9.25), an aqueous solution is expected to have a pH of approximately 7. | [9][10][11] |

| Odor | Characteristic odor of valeric acid. | [3] |

| Taste | Sharp, sweetish taste. | [3] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a straightforward acid-base neutralization reaction.[3][4] The general protocol is as follows:

-

Reaction Setup: In a well-ventilated fume hood, place a known molar amount of valeric acid (CH₃(CH₂)₃COOH) into a reaction vessel equipped with a magnetic stirrer and an addition funnel. The vessel should be placed in an ice bath to manage the exothermic nature of the reaction.

-

Neutralization: Slowly add an equimolar amount of ammonium hydroxide (B78521) (NH₄OH) solution dropwise from the addition funnel to the cooled and stirring valeric acid.

-

Monitoring: Monitor the pH of the reaction mixture. The addition of ammonium hydroxide should continue until the solution reaches a neutral pH (pH ≈ 7).

-

Isolation: The resulting aqueous solution of this compound can be concentrated by gentle heating under reduced pressure to remove water.

-

Crystallization and Drying: The concentrated solution is then cooled to induce crystallization. The resulting crystals are collected by filtration and dried in a desiccator, owing to their hygroscopic nature, to yield pure this compound.

Determination of Melting Point (Capillary Method)

Due to the hygroscopic nature of this compound, special care must be taken during sample preparation.

-

Sample Preparation: A small amount of the dried crystalline this compound is finely powdered. The sample is then packed into a capillary tube to a height of 2-3 mm. To prevent water absorption from the atmosphere, the open end of the capillary tube should be flame-sealed.

-

Apparatus Setup: The prepared capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[2]

-

Measurement: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.[8] For an accurate measurement, the determination is repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][8]

-

Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[2] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[2]

Determination of Solubility

The high solubility of this compound in polar solvents like water and alcohol can be qualitatively and quantitatively assessed.

-

Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 25 mg), the solvent (e.g., water, ethanol, or diethyl ether) is added portion-wise (e.g., 0.75 mL) with vigorous shaking after each addition to observe dissolution.[7]

-

Quantitative Assessment (Equilibrium Solubility Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution, creating a saturated solution.[3]

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known aliquot of the clear supernatant is carefully removed, and its concentration is determined using an appropriate analytical method, such as HPLC or by evaporating the solvent and weighing the residual salt.[3] This concentration represents the solubility of the compound at that specific temperature.

-

Visualization of Synthesis

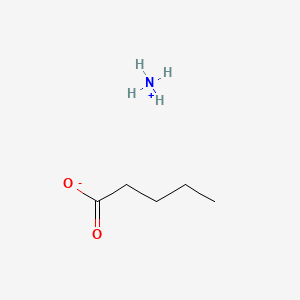

The synthesis of this compound is a classic acid-base neutralization reaction. The following diagram illustrates this chemical workflow.

References

- 1. This compound [drugfuture.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Hagers Handbuch der pharmaceutischen Praxis: für Apotheker, Ärzte, Drogisten ... - Hermann Hager - Google Books [books.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) pentanoate, also known as ammonium valerate (B167501), is an ammonium salt of pentanoic acid. This document provides a comprehensive technical overview of its synthesis and characterization. It includes detailed experimental protocols, a summary of its physicochemical properties, and expected spectroscopic signatures for its identification and analysis. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of this compound.

Introduction

Ammonium pentanoate [CH₃(CH₂)₃COONH₄] is a white crystalline solid.[1] It is the product of the acid-base reaction between pentanoic acid (valeric acid) and ammonia. The compound is notable for its high solubility in water and alcohol.[2][3] Historically, it has been used as a sedative, and currently finds application as a flavoring agent.[2] A thorough understanding of its synthesis and characterization is crucial for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of ammonium pentanoate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO₂ | [2][4] |

| Molar Mass | 119.16 g/mol | [2][4] |

| Appearance | White, very hygroscopic crystals | [2][5] |

| Melting Point | 108 °C or 55 °C | [2][3][5] |

| Solubility | Readily soluble in water and alcohol; soluble in ether | [2][3][5] |

| IUPAC Name | Azanium;pentanoate | [2][4] |

Synthesis of Ammonium Pentanoate

The synthesis of ammonium pentanoate is a straightforward acid-base neutralization reaction. The general workflow for this synthesis is depicted in the following diagram.

Caption: A general workflow for the synthesis of ammonium pentanoate.

Chemical Reaction

The chemical reaction for the synthesis of ammonium pentanoate is illustrated below.

Caption: The reaction of pentanoic acid with ammonium hydroxide to yield ammonium pentanoate and water.

Experimental Protocol

Materials:

-

Pentanoic acid (Valeric acid)

-

Ammonium hydroxide solution (28-30% NH₃ in H₂O)

-

Ethanol (B145695) (for recrystallization)

-

Diethyl ether (for washing)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of pentanoic acid in a minimal amount of deionized water.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of ammonium hydroxide solution dropwise to the stirred solution of pentanoic acid. The reaction is exothermic, so maintain the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure complete neutralization.

-

Remove the solvent (water and excess ammonia) under reduced pressure using a rotary evaporator.

-

The resulting crude ammonium pentanoate can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash them with cold diethyl ether.

-

Dry the purified crystals under vacuum to obtain the final product.

Characterization of Ammonium Pentanoate

The synthesized ammonium pentanoate should be characterized to confirm its identity and purity. The following techniques are recommended.

Spectroscopic Analysis

4.1.1. Infrared (IR) Spectroscopy

The IR spectrum of ammonium pentanoate is expected to show characteristic absorption bands for the ammonium cation and the carboxylate anion.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (NH₄⁺) | 3300-3000 (broad) |

| C-H stretch (alkyl) | 2960-2850 |

| C=O stretch (carboxylate) | 1580-1550 (asymmetric), 1420-1380 (symmetric) |

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pentanoate moiety. The protons of the ammonium ion may appear as a broad singlet, and its chemical shift can be solvent-dependent. The expected chemical shifts for the pentanoate protons are summarized in the table below.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the pentanoate chain.

| ¹H NMR Signal | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃- | 0.9 | triplet | 3H |

| -CH₂-CH₃ | 1.3 | sextet | 2H |

| -CH₂-CH₂-COO⁻ | 1.5 | quintet | 2H |

| -CH₂-COO⁻ | 2.2 | triplet | 2H |

| NH₄⁺ | Variable (broad singlet) | singlet | 4H |

| ¹³C NMR Signal | Approximate Chemical Shift (ppm) |

| C H₃- | 14 |

| -C H₂-CH₃ | 22 |

| -C H₂-CH₂-COO⁻ | 28 |

| -C H₂-COO⁻ | 35 |

| -C OO⁻ | 180 |

4.1.3. Mass Spectrometry (MS)

Due to the ionic nature of ammonium pentanoate, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate.

-

Positive Ion Mode (ESI+): The spectrum would likely show the ammonium ion at m/z 18.

-

Negative Ion Mode (ESI-): The spectrum would show the pentanoate anion at m/z 101.

Conclusion

This technical guide has outlined the synthesis and characterization of ammonium pentanoate. The provided protocols and expected analytical data will be valuable for researchers and professionals working with this compound. Adherence to the described methodologies will ensure the reliable preparation and identification of ammonium pentanoate for its various applications.

References

Ammonium Valerate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), also known as ammonium pentanoate, is an ammonium salt of valeric acid with the chemical formula CH₃(CH₂)₃COONH₄.[1][2] It presents as white, hygroscopic crystals with a characteristic odor of valeric acid and a sharp, sweetish taste.[1][3] This compound has historical use as a sedative and is currently utilized as a flavoring agent in the food industry and as a reagent in chemical synthesis.[1][3][4] In the context of drug development, understanding the solubility of ammonium salts is crucial for formulation, synthesis, and purification processes. This guide provides a comprehensive overview of the solubility of ammonium valerate in organic solvents, detailed experimental protocols for its determination, and logical workflows to aid researchers in their studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₃NO₂ | [5] |

| Molar Mass | 119.16 g/mol | [5] |

| Appearance | White, hygroscopic crystals | [6][7] |

| Melting Point | 108 °C | [6][7] |

| CAS Number | 42739-38-8 | [6] |

Solubility Profile of this compound

The solubility of a compound is a critical physical property that influences its behavior in various chemical and biological systems. This compound's solubility is dictated by its ionic nature and the properties of the solvent.

Qualitative Solubility

Literature indicates that this compound exhibits good solubility in polar protic solvents. It is described as "very soluble" in ethanol (B145695) and "soluble" in ethyl ether.[2][7] Its hygroscopic nature also suggests high solubility in water.[3][6]

Quantitative Solubility Data

While qualitative descriptions are available, precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in publicly available literature. To facilitate research and development, the following tables are provided as templates for researchers to record experimentally determined solubility data.

Table 2: Solubility of this compound in Alcohols at 25 °C

| Solvent | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | |||

| Ethanol | |||

| 1-Propanol | |||

| 2-Propanol (Isopropanol) | |||

| 1-Butanol |

Table 3: Solubility of this compound in Ethers and Esters at 25 °C

| Solvent | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Mole Fraction |

| Diethyl Ether | |||

| Tetrahydrofuran (THF) | |||

| Ethyl Acetate |

Table 4: Solubility of this compound in Ketones and Aromatic Hydrocarbons at 25 °C

| Solvent | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Mole Fraction |

| Acetone | |||

| Methyl Ethyl Ketone (MEK) | |||

| Toluene | |||

| Benzene |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols describe two common and reliable methods for quantifying the solubility of this compound in organic solvents: the gravimetric method and a UV-Vis spectrophotometric method.

Synthesis of this compound

For solubility studies, a pure sample of this compound is required. It can be synthesized by the reaction of valeric acid with ammonium hydroxide (B78521).[1]

This is an acid-base neutralization reaction where valeric acid reacts with ammonium hydroxide to form this compound and water.

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Valeric acid (CH₃(CH₂)₃COOH)

-

Ammonium hydroxide (NH₄OH, aqueous solution)

-

Anhydrous diethyl ether (for precipitation/washing)

-

In a round-bottom flask, place a known amount of valeric acid.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of ammonium hydroxide from a dropping funnel with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the water by vacuum distillation using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as by precipitating from an ethanol solution with the addition of diethyl ether.

-

Dry the purified crystals under vacuum.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. canyoncomponents.com [canyoncomponents.com]

- 5. This compound | C5H13NO2 | CID 162525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. This compound CAS#: 42739-38-8 [m.chemicalbook.com]

The Microbial Genesis of Ammonium Valerate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of ammonium (B1175870) valerate (B167501) in microbial fermentation. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the microbial sources, metabolic pathways, and analytical methodologies pertinent to this compound. Valeric acid, a short-chain fatty acid, and ammonia (B1221849) are both common products of anaerobic microbial metabolism. Their co-occurrence in a fermentation environment leads to the formation of ammonium valerate. This guide consolidates quantitative data on valerate production, details experimental protocols for its quantification, and presents visual diagrams of key metabolic and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

This compound is an ammonium salt of valeric acid (pentanoic acid). While not typically a direct product of a single metabolic pathway, its components, valeric acid and ammonia, are frequently generated during anaerobic microbial fermentation. Valeric acid is a five-carbon short-chain fatty acid (SCFA) produced by various gut and environmental microorganisms, primarily through the fermentation of amino acids or via chain elongation from shorter-chain fatty acids.[1][2] Ammonia is a common byproduct of amino acid catabolism, particularly through the Stickland reaction in Clostridia, and urease activity in various gut bacteria.[3][4] The presence of both compounds in the fermentation broth at a physiological pH leads to the formation of this compound. This guide elucidates the microbial origins and biochemical routes of its constituent parts, providing a technical framework for its study.

Microbial Producers of Valerate and Ammonia

Several anaerobic bacterial genera are known for their capacity to produce valeric acid and ammonia. The primary producers of valeric acid include:

-

Megasphaera : Species such as Megasphaera elsdenii are prominent valerate producers in the gut, often utilizing lactate (B86563) as a precursor.[5][6] They can produce significant amounts of valerate through the reverse β-oxidation pathway.

-

Clostridium : Various species of Clostridium are known to produce a range of volatile fatty acids, including valeric acid.[7] They are particularly noted for their ability to ferment amino acids via the Stickland reaction, which concurrently produces ammonia.[8][9]

-

Ruminococcus : Certain species within this genus, found in the rumen and human gut, also contribute to the pool of valerate in anaerobic environments.

Ammonia production is widespread among the gut microbiota. Urease-positive bacteria can generate ammonia from urea (B33335), while proteolytic bacteria, such as many Clostridium species, release ammonia from the deamination of amino acids.[4][10] The co-habitation of these microbial groups in an anaerobic fermenter sets the stage for the formation of this compound.

Metabolic Pathways for Valerate and Ammonia Production

The biosynthesis of valeric acid and the generation of ammonia occur through distinct but often interconnected metabolic pathways.

Valeric Acid Biosynthesis

Two primary pathways lead to the formation of valerate in microbial systems:

-

The Reverse β-Oxidation Pathway: This pathway extends shorter-chain acyl-CoA molecules. In the context of valerate production, propionyl-CoA serves as a starter unit and is condensed with acetyl-CoA. This pathway is a key mechanism for valerate synthesis from lactate in organisms like Megasphaera elsdenii.[6][11] The cycle involves a four-step enzymatic sequence that elongates the carbon chain by two carbons in each turn.[12]

-

Amino Acid Fermentation (Stickland Reaction): Certain amino acids, such as proline, can be fermented to produce valerate. This is a characteristic metabolism of some Clostridium species. The Stickland reaction involves the coupled oxidation and reduction of pairs of amino acids, leading to the formation of various SCFAs, including valerate, and the release of ammonia.[3][13]

Ammonia Production

Ammonia is a common nitrogenous end product of microbial metabolism, primarily generated through:

-

Amino Acid Deamination: During the Stickland reaction, the oxidative deamination of an amino acid releases its amino group as ammonia.[14]

-

Ureolysis: The enzymatic breakdown of urea by urease-producing bacteria is a significant source of ammonia in the gut.[4]

The simultaneous operation of these pathways in a mixed microbial culture provides the necessary precursors for this compound formation.

Quantitative Data on Valerate Production

The following tables summarize the quantitative data on valeric acid production by key microbial genera under various fermentation conditions, as reported in the literature.

| Microorganism | Substrate | Fermentation Conditions | Valerate Concentration (mM) | Reference |

| Megasphaera elsdenii | Lactose (in co-culture with Streptococcus thermophilus) | 48 hours incubation | 6.2 ± 1.3 | [5] |

| Megasphaera elsdenii T81 | DL-Lactate (up to 210 mM) | Batch culture | Not specified, but valeric acid was a product | [15] |

| Fecal Microbiota (with Megasphaera) | Control Medium | In vitro batch fermentation | Variable, up to ~8 mM in some donors | [5] |

| Fecal Microbiota (with Megasphaera) | Lactose supplemented | In vitro batch fermentation | Increased production in Megasphaera-positive samples | [5] |

| Megasphaera elsdenii (pig isolate) | Lactate | 24 hours culture | Predominant SCFA produced | [16] |

Table 1: Quantitative data on valerate production by Megasphaera and fecal microbiota.

| Microorganism | Substrate(s) | Fermentation Conditions | Key Findings on Valerate Production | Reference |

| Various Clostridium species | Amino acids | Pure culture | Valeric acid detected as a product in several species. | [7] |

| Pig cecal bacteria | Probiotic preparations | Batch culture | Net production of isovaleric acid was slowed. | [17] |

Table 2: Qualitative and semi-quantitative data on valerate production by Clostridium and mixed cecal bacteria.

Experimental Protocols

Accurate quantification of this compound in a fermentation broth requires the separate measurement of valerate and ammonium ions.

Quantification of Valeric Acid

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile fatty acids like valerate.

Protocol: GC-MS Analysis of Valeric Acid

-

Sample Preparation:

-

Centrifuge the fermentation broth (e.g., 10,000 x g for 10 minutes at 4°C) to pellet microbial cells.

-

Collect the supernatant.

-

Acidify the supernatant to a pH of ~2.0 using a suitable acid (e.g., hydrochloric acid) to protonate the valerate to valeric acid, making it more volatile.

-

Add an internal standard (e.g., a known concentration of a different volatile fatty acid not expected in the sample, such as hexanoic acid) to each sample for accurate quantification.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to the acidified supernatant.

-

Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

-

Carefully collect the organic phase containing the extracted valeric acid.

-

Repeat the extraction process to maximize recovery.

-

-

Derivatization (Optional but Recommended for Improved Chromatography):

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

To the dried extract, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to convert the valeric acid to its silyl (B83357) ester. This increases its volatility and improves peak shape during GC analysis.

-

Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) as recommended for the chosen derivatizing agent.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized or underivatized extract into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column for fatty acid analysis (e.g., a DB-FFAP or similar polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start with an initial oven temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

-

Data Acquisition: Collect data in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

-

-

-

Data Analysis:

-

Identify the valeric acid peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the concentration of valeric acid by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve with known concentrations of valeric acid standards.

-

Quantification of Ammonium

The concentration of ammonium in the fermentation broth can be determined using colorimetric methods or ion chromatography.

Protocol: Colorimetric Determination of Ammonium (Indophenol Blue Method)

-

Sample Preparation:

-

Centrifuge the fermentation broth as described for valeric acid analysis to obtain a clear supernatant.

-

Dilute the supernatant with deionized water to bring the ammonium concentration within the linear range of the assay.

-

-

Colorimetric Reaction:

-

To a known volume of the diluted sample, add an alkaline phenol (B47542) reagent followed by a sodium hypochlorite (B82951) solution.[18]

-

The ammonia reacts with phenol and hypochlorite to form a stable blue-colored compound, indophenol.

-

The color development can be intensified by a catalyst such as sodium nitroprusside.

-

Incubate the reaction mixture at a controlled temperature for a specific duration to allow for complete color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the blue solution at a specific wavelength (typically around 630-660 nm) using a spectrophotometer.

-

Prepare a calibration curve using a series of standard solutions of ammonium chloride of known concentrations.

-

-

Calculation:

-

Determine the ammonium concentration in the sample by comparing its absorbance to the calibration curve, taking into account the dilution factor.

-

Visualizing Metabolic and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for the analysis of this compound.

Metabolic Pathways

Caption: The Reverse β-Oxidation Pathway for Valerate Synthesis.

Caption: The Stickland Reaction for Amino Acid Fermentation.

Experimental Workflow

Caption: A Typical Experimental Workflow for this compound Analysis.

Conclusion

The natural occurrence of this compound in microbial fermentation is a consequence of the co-production of valeric acid and ammonia by anaerobic microorganisms. Understanding the microbial players, their metabolic capabilities, and the analytical techniques for quantification is crucial for research in gut microbiology, industrial biotechnology, and drug development. This technical guide provides a foundational resource for scientists and researchers, enabling them to design and execute robust experimental plans to investigate the role and production of this compound in various biological systems. The provided data, protocols, and visual workflows are intended to serve as a practical starting point for further inquiry into this interesting intersection of microbial metabolism.

References

- 1. metabolon.com [metabolon.com]

- 2. Valeric Acid, a Gut Microbiota Product, Penetrates to the Eye and Lowers Intraocular Pressure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid fermentation at the origin of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering the gut microbiota to treat hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Megasphaera contributes to lactate-driven valerate production in the human gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DETERMINATION OF VOLATILE ACID PRODUCTION OF CLOSTRIDIUM BY GAS CHROMATOGRAPHY | CoLab [colab.ws]

- 8. Stickland fermentation - Wikipedia [en.wikipedia.org]

- 9. krayonnz.com [krayonnz.com]

- 10. Gut microbiome-derived ammonia modulates stress vulnerability in the host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversal of β-oxidative pathways for the microbial production of chemicals and polymer building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reconsidering the in vivo functions of Clostridial Stickland amino acid fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of growth and volatile fatty acid production by the anaerobic ruminal bacterium Megasphaera elsdenii T81 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Valerate production by Megasphaera elsdenii isolated from pig feces [agris.fao.org]

- 17. Probiotic preparations dose-dependently increase net production rates of organic acids and decrease that of ammonia by pig cecal bacteria in batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. coleparmer.com [coleparmer.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ammonium Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ammonium (B1175870) valerate (B167501) is a white crystalline solid that is very soluble in water and alcohol.[1] It is formed by the reaction of valeric acid and ammonium hydroxide (B78521).[1] The study of the crystal structure of organic salts is a critical aspect of materials science and pharmaceutical development. The arrangement of ions in the crystal lattice dictates the physicochemical properties of the material. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic salts and can have profound implications for a drug substance's performance. Different polymorphs of the same compound can exhibit different melting points, solubilities, dissolution rates, and stability. Therefore, a comprehensive investigation of the crystal structure and potential polymorphism of ammonium valerate is a prerequisite for its systematic development.

Synthesis of this compound

This compound can be synthesized by the reaction of valeric acid with ammonium hydroxide.[1]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve a known molar quantity of valeric acid in a suitable solvent, such as diethyl ether.

-

Slowly add an equimolar amount of aqueous ammonium hydroxide solution to the valeric acid solution with constant stirring.

-

The reaction is exothermic and will produce this compound, which may precipitate out of the solution.

-

The resulting crystalline solid can be collected by filtration.

-

The crystals should be washed with a small amount of cold solvent to remove any unreacted starting materials.

-

The purified crystals should be dried under vacuum to remove residual solvent.

Crystal Structure Determination

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD).

Single-Crystal X-ray Diffraction (SC-XRD)

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound are required for SC-XRD. This can be achieved through various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software. This process yields the unit cell parameters, space group, and the precise atomic coordinates of each atom in the crystal lattice.

Data Presentation:

The crystallographic data for a hypothetical polymorph of this compound (Form I) is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound (Form I)

| Parameter | Value |

| Chemical Formula | C5H13NO2 |

| Formula Weight | 119.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 12.543(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 648.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.218 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| F(000) | 264 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 5678 |

| Independent Reflections | 1498 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for fingerprinting crystalline phases and is essential for polymorphism screening and quality control.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder.

-

Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, is unique to a specific crystalline phase. The positions and relative intensities of the peaks can be used to identify the polymorph and assess its purity.

Polymorphism Investigation

A systematic polymorphism screen is necessary to identify all accessible crystalline forms of this compound. This typically involves crystallization under a wide range of conditions.

Polymorphism Screening Workflow

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for identifying and characterizing polymorphs and their transitions.

Experimental Protocols:

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The difference in heat flow to the sample and reference is recorded as a function of temperature. Endothermic events (like melting or solid-solid transitions) and exothermic events (like crystallization or decomposition) are observed as peaks in the DSC thermogram.

-

-

Thermogravimetric Analysis (TGA):

-

A slightly larger sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The temperature of the furnace is increased at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature. Mass loss events, such as desolvation or decomposition, are recorded.

-

Data Presentation:

The thermal properties of three hypothetical polymorphs of this compound are summarized in Table 2.

Table 2: Hypothetical Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) (DSC Onset) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) (TGA) |

| Form I | 108.5 | 125.4 | 155.2 |

| Form II | 102.1 | 110.8 | 154.9 |

| Form III | 95.7 | 98.2 | 150.1 |

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

Experimental Protocols:

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

-

Raman Spectroscopy:

-

A small amount of the sample is placed on a microscope slide.

-

The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a spectrometer.

-

Data Presentation:

The characteristic vibrational frequencies for the hypothetical polymorphs of this compound are presented in Table 3. Differences in peak positions and shapes can be used to distinguish between the forms.

Table 3: Hypothetical Vibrational Frequencies (cm⁻¹) for this compound Polymorphs

| Vibrational Mode | Form I | Form II | Form III |

| N-H Stretch | 3150 | 3145 | 3160 |

| C-H Stretch | 2955 | 2958 | 2952 |

| C=O Stretch | 1560 | 1575 | 1555 |

| C-N Stretch | 1420 | 1415 | 1425 |

Logical Relationships Between Polymorphs

The thermodynamic relationships between different polymorphs can be determined by studying their relative stabilities as a function of temperature.

Conclusion

A comprehensive solid-state characterization of this compound, encompassing single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy, is essential for understanding its material properties. Although specific experimental data for this compound is not currently available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for such an investigation. The identification and characterization of any potential polymorphs are of paramount importance for ensuring the quality, safety, and efficacy of any product containing this compound, particularly in the context of pharmaceutical development.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Valerate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of scientific literature reveals a scarcity of specific experimental data on the thermal decomposition of ammonium (B1175870) valerate (B167501). This guide, therefore, presents a generalized framework for the thermal decomposition of ammonium carboxylates, drawing parallels from closely related compounds for which experimental data is available. This approach provides a foundational understanding of the expected behavior of ammonium valerate while clearly acknowledging the absence of direct empirical evidence for this specific compound.

Introduction

This compound, also known as ammonium pentanoate, is the ammonium salt of valeric acid. Its thermal stability and decomposition pathway are of interest in various chemical processes, including synthesis and formulation development. The thermal decomposition of ammonium salts of carboxylic acids is primarily governed by the nature of the carboxylate anion. Generally, two principal competing reaction pathways are observed: a reversible dissociation into the parent carboxylic acid and ammonia, and an irreversible dehydration to form the corresponding amide and water.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed via two primary pathways, as illustrated below. The equilibrium between these pathways is influenced by factors such as temperature, pressure, and the presence of catalysts.

-

Reversible Dissociation: This pathway involves the endothermic dissociation of this compound into valeric acid and ammonia. This is often the initial step in the decomposition process.[1]

-

Dehydration to Amide: This pathway involves the loss of a water molecule to form valeramide. This is an irreversible process and is favored at higher temperatures.[2]

The salt is in equilibrium with the free acid and amine.[2] Heating this mixture can lead to an intramolecular acid-base reaction, protonating the alcohol group and making it a good leaving group, ultimately forming an amide and water.[2]

Logical Relationship of Decomposition Pathways

Caption: Proposed primary thermal decomposition pathways of this compound.

Quantitative Data from Analogous Compounds

| Ammonium Salt | Molecular Weight ( g/mol ) | Major Decomposition Peak (°C) | Major Weight Loss (%) |

| Ammonium Acetate (B1210297) | 77.08 | 133.8 | 94.16 |

| Ammonium Benzoate | 139.15 | 194.72 | 88.40 |

| Ammonium Salicylate (B1505791) | 155.15 | 204.23 | 78.08 |

| Data sourced from a study on the thermal properties of various carboxylates.[3] |

Given that this compound has a molecular weight of 119.16 g/mol , its major decomposition peak temperature would be expected to fall between that of ammonium acetate and ammonium benzoate.

Experimental Protocols

The investigation of the thermal decomposition of ammonium carboxylates typically employs thermoanalytical techniques. The following are detailed methodologies for key experiments that would be applicable to the study of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of the sample.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

The sample is heated at a constant rate (e.g., 5, 10, or 15 K/min) under a controlled atmosphere (e.g., nitrogen, air) with a typical flow rate of 150 mL/min.[4][5]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to determine the peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the sample.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere.[5]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram reveals endothermic events (e.g., melting, dissociation) and exothermic events (e.g., decomposition, oxidation). The heat of reaction can be calculated from the peak area.

Evolved Gas Analysis (EGA) using TGA-FTIR-MS

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS).[6][7][8]

-

As the this compound sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the FTIR gas cell and the MS inlet.

-

FTIR spectra of the evolved gases are collected continuously, allowing for the identification of functional groups and specific molecules (e.g., H₂O, NH₃, CO₂).

-

Simultaneously, the MS provides mass-to-charge ratio information, enabling the identification and quantification of the evolved gaseous species.[7][8]

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding can be inferred from the well-established behavior of other ammonium carboxylates. The primary decomposition pathways are expected to be a reversible dissociation to valeric acid and ammonia, and an irreversible dehydration to valeramide and water. The thermal stability is anticipated to be intermediate among straight-chain ammonium carboxylates. Definitive characterization of the thermal decomposition of this compound requires further experimental investigation using techniques such as TGA, DSC, and EGA. The protocols outlined in this guide provide a robust framework for such studies, which would yield valuable data for researchers, scientists, and drug development professionals.

References

- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 2. organic chemistry - Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. researchgate.net [researchgate.net]

- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Ammonium Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of ammonium (B1175870) valerate (B167501). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification, characterization, and quality control of this compound. The guide details the theoretical principles and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for each spectroscopic method are provided, alongside logical workflow diagrams generated using Graphviz to illustrate the analytical process.

Introduction

Ammonium valerate, the ammonium salt of valeric acid, is a chemical compound with applications in various fields.[1] A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for studying its interactions in different chemical and biological systems. This guide will explore the key spectroscopic signatures of this compound, arising from both the valerate anion and the ammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals will correspond to the protons of the valerate anion and the ammonium cation. The valerate anion (CH₃CH₂CH₂CH₂COO⁻) has four distinct proton environments. The ammonium cation (NH₄⁺) protons are typically observed as a single, often broad, signal due to rapid exchange and quadrupolar relaxation of the nitrogen atom. The chemical shifts are influenced by the solvent used.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for Valerate Anion in D₂O

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 (CH₃) | ~ 0.9 | Triplet | 3H |

| H-4 (CH₂) | ~ 1.3 | Sextet | 2H |

| H-3 (CH₂) | ~ 1.5 | Quintet | 2H |

| H-2 (CH₂) | ~ 2.2 | Triplet | 2H |

| NH₄⁺ | Variable (e.g., ~7.0) | Singlet (broad) | 4H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the valerate anion is extrapolated from data for valeric acid.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show five signals corresponding to the five carbon atoms of the valerate anion. The chemical shifts are characteristic of a short-chain aliphatic carboxylate.

Table 2: Predicted ¹³C NMR Chemical Shifts for Valerate Anion

| Carbon | Chemical Shift (ppm) |

| C-5 (CH₃) | ~ 13 |

| C-4 (CH₂) | ~ 22 |

| C-3 (CH₂) | ~ 27 |

| C-2 (CH₂) | ~ 35 |

| C-1 (COO⁻) | ~ 180 |

Note: Chemical shifts are approximate and can vary based on solvent. Data is based on typical ranges for alkanes and carboxylates.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic bands for both the ammonium cation and the carboxylate anion.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| N-H (Ammonium) | Stretching | 3200 - 2800 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong |

| C=O (Carboxylate) | Asymmetric Stretching | 1610 - 1550 | Strong |

| N-H (Ammonium) | Bending | ~ 1430 | Medium |

| C=O (Carboxylate) | Symmetric Stretching | 1440 - 1350 | Medium |

| C-H (Alkyl) | Bending | 1470 - 1450 | Medium |

Note: The N-H stretching of the ammonium ion often appears as a broad envelope.[7][8] The carboxylate stretches replace the C=O and O-H stretches of the corresponding carboxylic acid.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, which is an ionic compound, electrospray ionization (ESI) is a suitable technique. In positive ion mode, the ammonium ion (NH₄⁺) at m/z 18.03 and potentially the protonated valeric acid [M+H]⁺ at m/z 103.07 would be expected. In negative ion mode, the valerate anion (C₅H₉O₂⁻) would be observed at m/z 101.06.

Table 4: Expected m/z Values in Mass Spectrometry of this compound

| Ion | Formula | Mode | Calculated m/z |

| Ammonium | NH₄⁺ | Positive | 18.03 |

| Protonated Valeric Acid | C₅H₁₁O₂⁺ | Positive | 103.07 |

| Valerate | C₅H₉O₂⁻ | Negative | 101.06 |

Note: The observation of these ions depends on the specific mass spectrometry conditions. The fragmentation pattern of the valerate ion would likely involve neutral losses of small molecules like H₂O, CO, and C₂H₄.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[11] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR probe.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).[12]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

-

-

Data Acquisition:

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization source.

-

Set the instrument to either positive or negative ion detection mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over the desired m/z range.

-

-

Data Processing:

-

The software will display the mass spectrum.

-

Identify the m/z values of the major ions and compare them to the expected values.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and structural information.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Valeric acid(109-52-4) 1H NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 881. Infrared spectra, structure, and hydrogen-bonding in ammonium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Ammonium Valerate: A Versatile Precursor in Organic Synthesis for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) valerate (B167501), the ammonium salt of valeric acid, is emerging as a significant precursor in organic synthesis, offering a versatile platform for the creation of a variety of organic molecules, particularly in the realm of drug development. Its utility stems from its ability to be readily converted into key functional groups, such as amides and nitriles, which are foundational components of many pharmaceutical compounds. This guide provides a comprehensive technical overview of ammonium valerate's role in organic synthesis, focusing on its application in the preparation of intermediates for drug discovery, supported by experimental details and quantitative data.

Core Properties and Synthesis of this compound

This compound is a white crystalline solid that is highly soluble in water and alcohol.[1] It is typically synthesized through the reaction of valeric acid with either ammonium hydroxide (B78521) or ammonium carbonate.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₃NO₂ | [2] |

| Molecular Weight | 119.16 g/mol | [2] |

| Appearance | White crystals | [1] |

| Melting Point | 108 °C | [1] |

| Solubility | Very soluble in water and alcohol | [1] |

Key Synthetic Transformations of this compound

This compound serves as a valuable starting material for the synthesis of several key organic intermediates, primarily valeramide and valeronitrile. These compounds, in turn, can be further elaborated to produce more complex molecules, including active pharmaceutical ingredients (APIs).

Synthesis of Valeramide via Thermal Decomposition

The most direct application of this compound in synthesis is its conversion to valeramide through thermal decomposition. This reaction proceeds by the elimination of a water molecule upon heating.

Reaction Scheme:

CH₃(CH₂)₃COONH₄ → CH₃(CH₂)₃CONH₂ + H₂O

Experimental Protocol: Thermal Decomposition of this compound to Valeramide

While a specific, detailed protocol for the thermal decomposition of this compound is not extensively documented in readily available literature, the general procedure for the thermal dehydration of ammonium salts of carboxylic acids can be applied.

-

Apparatus: A distillation apparatus equipped with a heating mantle and a thermometer.

-

Procedure:

-

This compound is placed in a round-bottom flask.

-

The flask is gently heated under atmospheric or reduced pressure.

-

As the temperature rises, water is eliminated, and the valeramide formed can be purified by distillation or recrystallization. The boiling point of valeramide is approximately 232 °C.

-

Logical Relationship: Thermal Decomposition of this compound

References

A Technical Guide to the Biological Activity of Short-Chain Fatty Acid Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are microbial metabolites that function as critical signaling molecules in host physiology. Their biological effects are extensive, ranging from anti-inflammatory and anti-cancer activity to metabolic regulation. These activities are primarily mediated through two key mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs). While most research has been conducted using the free acid or sodium salt forms, this technical guide focuses on the biological activity of SCFA ammonium (B1175870) salts . This document summarizes the core mechanisms of action, provides available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to support advanced research and drug development.

Disclaimer: The majority of published quantitative data on the biological activity of SCFAs involves the use of sodium salts (e.g., sodium butyrate). Direct, comparative data for ammonium salts is scarce in the literature. The data and protocols presented herein are largely based on studies using sodium salts, under the scientific premise that the biological activity is predominantly driven by the SCFA anion. Researchers should consider that the ammonium cation (NH₄⁺) may have independent biological effects that could modulate the activity of the SCFA anion.

Introduction

Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms, produced in the colon through the anaerobic fermentation of dietary fiber by the gut microbiota. The most abundant SCFAs—acetate (C2), propionate (C3), and butyrate (C4)—serve not only as an energy source for colonocytes but also as crucial signaling molecules that impact cellular processes systemically.[1]

SCFA ammonium salts, such as ammonium butyrate, ammonium propionate, and ammonium acetate, provide these bioactive anions along with an ammonium cation. The ammonium ion itself is a key participant in cellular metabolism, particularly in nitrogen balance and pH regulation. While the biological effects of SCFAs are largely attributed to the anion, the choice of the counterion can be relevant for formulation, stability, and potentially, biological activity. This guide provides an in-depth overview of the foundational mechanisms of SCFA bioactivity, tailored for professionals in research and drug development.

Core Mechanisms of Action

The biological activities of SCFA ammonium salts are driven by the SCFA anion, which acts through two primary, well-documented mechanisms.

Inhibition of Histone Deacetylases (HDACs)

Butyrate, and to a lesser extent propionate, are potent inhibitors of Class I and IIa histone deacetylases (HDACs).[2][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, SCFAs cause hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes involved in critical cellular processes.[2] This epigenetic modification is a cornerstone of butyrate's anti-cancer effects, leading to the expression of genes that control cell cycle arrest (e.g., p21), apoptosis, and cellular differentiation.[2]

G-Protein Coupled Receptor (GPCR) Activation

Acetate, propionate, and butyrate are ligands for a family of GPCRs, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[4]

-

FFAR2/GPR43: Is activated most potently by acetate and propionate.[5] It couples to both Gαi/o and Gαq proteins. Gαq activation leads to an increase in intracellular calcium, while Gαi/o activation inhibits adenylyl cyclase, decreasing cAMP levels. This signaling cascade modulates inflammatory responses and metabolic regulation.[5]

-

FFAR3/GPR41: Is activated most potently by propionate. It primarily couples to Gαi/o, leading to the inhibition of cAMP production and modulation of hormone secretion, such as leptin from adipocytes.[6]

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the biological effects of SCFAs from published literature. Note that the salt form used in the original study is specified.

Table 1: Anti-Cancer Activity (Cell Viability IC₅₀)

IC₅₀: The half-maximal inhibitory concentration.

| Compound | Cell Line | Incubation Time | IC₅₀ (mM) | Citation |

| Sodium Butyrate | HCT116 (Colon Cancer) | 24 h | 1.14 | [7] |

| Sodium Butyrate | HCT116 (Colon Cancer) | 48 h | 0.83 | [7] |

| Sodium Butyrate | HCT116 (Colon Cancer) | 72 h | 0.45 | [8] |

| Sodium Butyrate | HT-29 (Colon Cancer) | 48 h | 2.42 | [7] |

| Sodium Butyrate | Caco-2 (Colon Cancer) | 72 h | 2.15 | [7] |

| Sodium Butyrate | SW480 (Colon Cancer) | 72 h | 3.67 | [8] |

| Sodium Butyrate | LOVO (Colon Cancer) | 72 h | 2.11 | [8] |

| Sodium Butyrate | MDA-MB-231 (Breast Cancer) | 48 h | 7.08 | [9] |

Table 2: GPCR Activation (EC₅₀)

EC₅₀: The half-maximal effective concentration.

| Compound | Receptor | Assay | EC₅₀ (µM) | Citation |

| Acetate | GPR43 | Ca²⁺ Mobilization | 57.72 | [2] |

| Acetate | GPR43 | NF-κB Inhibition | 77.38 | [2] |

| Propionate | GPR41 | Leptin Secretion | 2.1 | [10] |

Table 3: HDAC Inhibition

| Compound | Assay Type | IC₅₀ (mM) | Citation |

| Butyrate | Nuclear Extract (HT-29 cells) | 0.09 | [11] |

| Propionate | Nuclear Extract (HT-29 cells) | ~0.2 | [11] |

Experimental Protocols

The following are generalized protocols adapted from methodologies reported in the literature. When substituting ammonium salts for the more commonly used sodium salts, it is crucial to adjust for molecular weight and to ensure the final pH of the culture medium is verified and adjusted if necessary, as ammonium salt solutions can be slightly acidic.

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol assesses the effect of an SCFA ammonium salt on the proliferation of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the SCFA ammonium salt (e.g., 1 M ammonium butyrate in sterile water or PBS). Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 mM to 50 mM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective SCFA ammonium salt concentrations (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration and fitting to a dose-response curve.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol measures the ability of an SCFA ammonium salt to inhibit HDAC activity in nuclear extracts.[3]

-

Nuclear Extract Preparation: Isolate nuclear proteins from cultured cells or tissues using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a black 96-well plate, add assay buffer, nuclear extract (e.g., 10 µg), and varying concentrations of the inhibitor (e.g., ammonium butyrate). Include a "no inhibitor" control and a "no enzyme" blank.

-

Reaction Initiation: Start the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore. Incubate for 15-20 minutes at room temperature.

-

Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Analysis: Subtract the blank reading from all other readings. Calculate the percentage of HDAC inhibition for each concentration relative to the "no inhibitor" control. Determine the IC₅₀ value.

Protocol: GPCR Activation (Calcium Mobilization Assay)

This protocol assesses GPR43 (FFAR2) activation by measuring changes in intracellular calcium ([Ca²⁺]i).

-

Cell Preparation: Use a cell line stably expressing GPR43 (e.g., HEK293-GPR43). Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

-

Compound Preparation: Prepare dilutions of the SCFA ammonium salt (e.g., ammonium propionate or acetate) in an appropriate assay buffer.

-

Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument) capable of kinetic reading.

-

Agonist Addition: Program the instrument to add the SCFA ammonium salt solutions to the wells while simultaneously recording the fluorescence signal over time (typically for 1-3 minutes).

-

Analysis: The change in fluorescence intensity indicates the increase in intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to determine the EC₅₀ value.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for investigating the biological activity of an SCFA ammonium salt.

Conclusion and Future Directions

The ammonium salts of short-chain fatty acids—acetate, propionate, and butyrate—are valuable compounds for investigating fundamental cellular processes. Their biological activities, primarily driven by the SCFA anions, are centered on HDAC inhibition and GPCR activation, leading to profound effects on inflammation, cell proliferation, and metabolism.

A significant knowledge gap exists regarding the specific biological activities of the ammonium salts compared to the more extensively studied sodium salts. Future research should aim to conduct direct comparative studies to elucidate any modulatory role of the ammonium cation on the efficacy and potency of the SCFA anion. Such studies would be invaluable for drug development, providing a more complete understanding for formulation and optimizing therapeutic potential. Researchers are encouraged to use the protocols and data in this guide as a foundation, while carefully considering the potential influence of the chosen salt form in their experimental designs.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]

- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Emerging Role of Ammonium Valerate in Gut Microbiome Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease through the production of various metabolites. Among these, short-chain fatty acids (SCFAs) have garnered significant attention for their diverse signaling functions. While acetate (B1210297), propionate, and butyrate (B1204436) have been extensively studied, the role of valerate (B167501), a five-carbon SCFA, is an emerging area of research with profound implications for gut health, immune modulation, and gut-brain axis communication. This technical guide provides an in-depth overview of the current understanding of ammonium (B1175870) valerate's role in gut microbiome signaling, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. As a salt of valeric acid, ammonium valerate serves as a source of the bioactive valerate anion.

Introduction: Valerate as a Key Microbial Metabolite

Valerate is primarily produced in the colon through the bacterial fermentation of proteins and amino acids.[1] Certain members of the gut microbiota, particularly from the Lachnospiraceae family, are prominent producers of valerate.[2] While present in lower concentrations than other major SCFAs like acetate and butyrate, valerate exerts distinct and potent biological effects.[3] Its concentration in the gut can influence the composition and function of the microbial community itself.[4]

Mechanisms of Action and Signaling Pathways

This compound, by delivering the valerate anion, influences host physiology through several key signaling pathways:

Enhancement of Intestinal Barrier Function

Valerate plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. It has been shown to increase transepithelial electrical resistance (TEER), a key indicator of barrier function, in Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium.[5][6] This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) and the subsequent assembly of tight junction proteins.[6][7]

Signaling Pathway: Valerate-Induced Intestinal Barrier Enhancement

Caption: Valerate enhances intestinal barrier function via AMPK activation.

Modulation of the Gut-Brain Axis

Emerging evidence highlights the significant impact of valerate on the gut-brain axis. Studies in animal models have demonstrated that sodium valerate supplementation can reduce voluntary alcohol intake and decrease blood ethanol (B145695) concentrations.[8][9] This effect is associated with an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the gut, blood, and brain.[9] Furthermore, valerate can modulate gene expression in the amygdala, a brain region critical for emotional regulation, affecting pathways related to neuroinflammation and neurotransmission.[8]

Logical Relationship: Valerate's Influence on the Gut-Brain Axis

References

- 1. Valerate - The GI – Advanced Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. researchgate.net [researchgate.net]